molecular formula C2H4F3NO2S B1342534 2,2,2-Trifluoroethane-1-sulfonamide CAS No. 67497-95-4

2,2,2-Trifluoroethane-1-sulfonamide

Cat. No. B1342534
Key on ui cas rn: 67497-95-4
M. Wt: 163.12 g/mol
InChI Key: JATIGRDCWBXQRA-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

Tetrahydrofuran (6 mL) was added to tert-butylamine (220 mg, 3.0 mmol), and 2,2,2-trifluoroethanesulfonyl chloride (300 mg, 1.6 mmol) was slowly added dropwise thereto. The mixture was stirred at room temperature for 30 minutes, and the solvent was evaporated off under reduced pressure. To the residue, trifluoroacetic acid (3.3 mL) was added and the mixture was stirred at room temperature for 15 hours. The solvent was evaporated off under reduced pressure, and purification by silica gel column chromatography (chloroform/methanol=100/0 to 5/1) was performed to give 2,2,2-trifluoroethanesulfonamide (Compound GC) (66 mg, yield: 25%).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH2:5])(C)(C)C.[F:6][C:7]([F:14])([F:13])[CH2:8][S:9](Cl)(=[O:11])=[O:10]>O1CCCC1>[F:6][C:7]([F:14])([F:13])[CH2:8][S:9]([NH2:5])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
300 mg
Type
reactant
Smiles
FC(CS(=O)(=O)Cl)(F)F
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, trifluoroacetic acid (3.3 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure, and purification by silica gel column chromatography (chloroform/methanol=100/0 to 5/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(CS(=O)(=O)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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